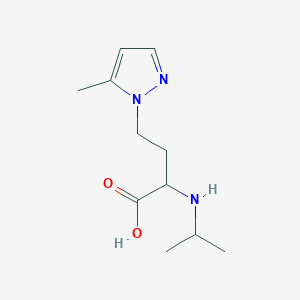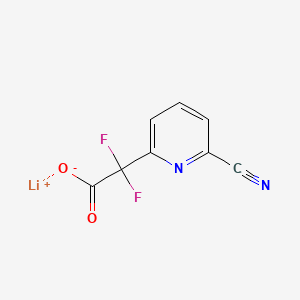
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties This compound features a lithium ion coordinated with a 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate ligand, which includes a cyanopyridine moiety and difluoroacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate typically involves the reaction of 6-cyanopyridine with difluoroacetic acid in the presence of a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include ethanol or acetonitrile, and the reaction is often performed at elevated temperatures to facilitate the formation of the lithium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The cyanopyridine moiety can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Condensation Reactions: The active hydrogen on the difluoroacetate group can engage in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the cyanopyridine ring.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Condensation Agents: Aldehydes and ketones are frequently used in condensation reactions.
Oxidizing and Reducing Agents: Reagents such as hydrogen peroxide or sodium borohydride may be employed for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield substituted pyridine derivatives, while condensation reactions can produce various heterocyclic compounds.
科学的研究の応用
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
作用機序
The mechanism of action of Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The lithium ion can modulate various biochemical processes, while the cyanopyridine and difluoroacetate groups contribute to its reactivity and binding affinity. The compound may act on enzymes, receptors, or other proteins, leading to changes in cellular functions and signaling pathways.
類似化合物との比較
Similar Compounds
Lithium 2-(6-cyanopyridin-2-yl)acetate: Similar structure but lacks the difluoro groups.
Sodium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with sodium instead of lithium.
Potassium 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate: Similar structure but with potassium instead of lithium.
Uniqueness
Lithium(1+) 2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate is unique due to the presence of both lithium and difluoro groups, which impart distinct chemical and physical properties. The lithium ion enhances its reactivity and potential biological activities, while the difluoro groups contribute to its stability and binding interactions.
特性
分子式 |
C8H3F2LiN2O2 |
|---|---|
分子量 |
204.1 g/mol |
IUPAC名 |
lithium;2-(6-cyanopyridin-2-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C8H4F2N2O2.Li/c9-8(10,7(13)14)6-3-1-2-5(4-11)12-6;/h1-3H,(H,13,14);/q;+1/p-1 |
InChIキー |
CCDATPGZLLPSRZ-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC(=NC(=C1)C(C(=O)[O-])(F)F)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


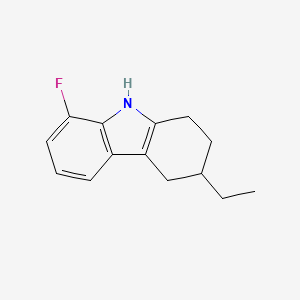
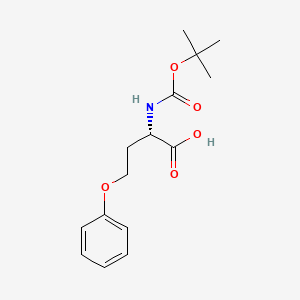
![rac-(1R,2R,5S,6S)-3,8-bis[(tert-butoxy)carbonyl]-3,8-diazatricyclo[4.2.0.0,2,5]octane-1,2-dicarboxylic acid](/img/structure/B13483369.png)
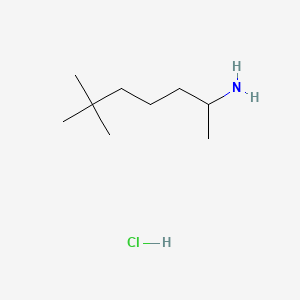
![{Bicyclo[2.2.2]octan-2-yl}methanethiol](/img/structure/B13483392.png)
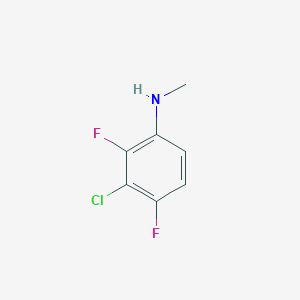
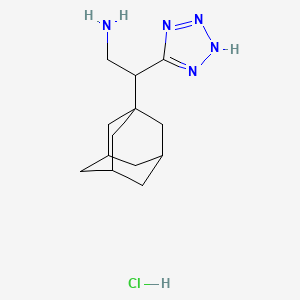
![N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}acetamide hydrochloride](/img/structure/B13483404.png)
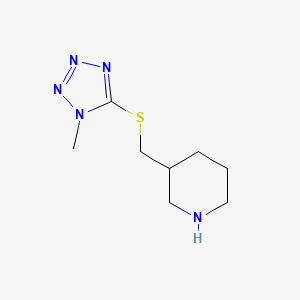
amine](/img/structure/B13483411.png)
![rac-(1R,4S,5S)-4-(3-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13483414.png)
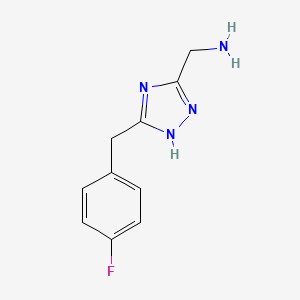
![Ethyl 1-(iodomethyl)-3-(1,3-thiazol-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483419.png)
